![molecular formula C16H14N2O3 B14166391 N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide CAS No. 15427-50-6](/img/structure/B14166391.png)
N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide is an organic compound with the molecular formula C16H14N2O3. It is characterized by the presence of a nitrophenyl group and an ethenyl linkage, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with 4-aminophenylacetic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the two aromatic rings. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-[(E)-2-(4-Amino-2-nitrophenyl)ethenyl]phenyl]acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Indole derivatives
Uniqueness
N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide is unique due to its specific structural features, such as the nitrophenyl group and the ethenyl linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
15427-50-6 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)17-15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)18(20)21/h2-11H,1H3,(H,17,19)/b3-2+ |
Clave InChI |
KMYUHKCVKYYXKJ-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


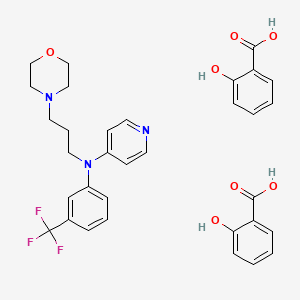
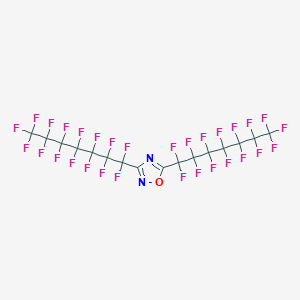
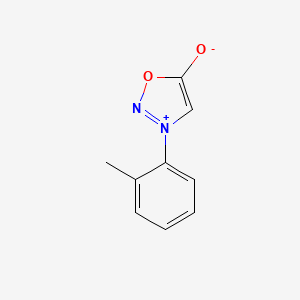
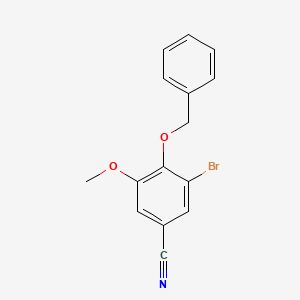
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
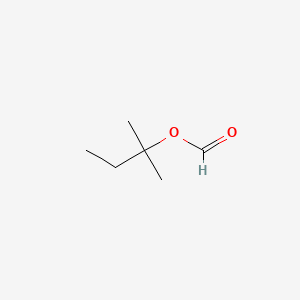
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
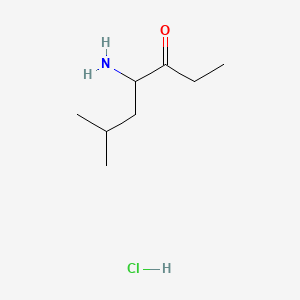
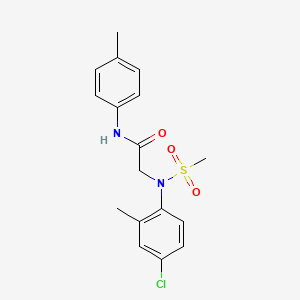
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
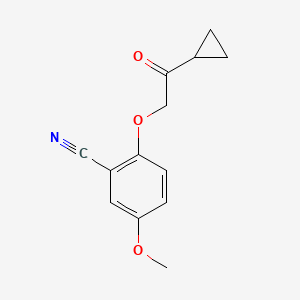
![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
